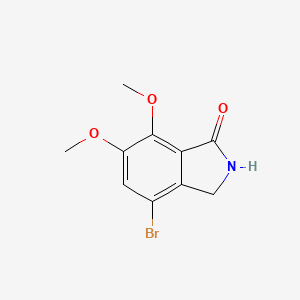

4-Bromo-6,7-dimethoxy-isoindolin-1-one

説明

Historical Context and Significance of Isoindolin-1-one (B1195906) Derivatives

The study of isoindolin-1-one derivatives has a rich history, with the core structure being recognized for decades as a key component in various chemical entities. nih.gov Initially identified in natural products, the significance of this scaffold has grown with the development of synthetic methodologies that allow for the creation of diverse derivatives. These synthetic advancements have opened new avenues for exploring their chemical and biological properties, establishing isoindolin-1-ones as fundamental building blocks in modern organic chemistry. nih.gov The development of efficient synthetic methods, including metal-catalyzed and metal-free approaches, has been crucial in advancing the field. nih.gov

Prevalence in Natural Products and Pharmaceutical Molecules

The isoindolin-1-one core is a recurring motif in a variety of natural products, demonstrating a range of biological activities. nih.govresearchgate.net These naturally occurring compounds have often served as the inspiration for the design and synthesis of new therapeutic agents. researchgate.net In the realm of pharmaceuticals, the isoindolin-1-one scaffold is a component of several commercially available drugs. Notable examples include lenalidomide, used in the treatment of multiple myeloma, and chlorthalidone, a diuretic for managing hypertension. mdpi.com The presence of this scaffold in both natural sources and clinically approved drugs underscores its importance and therapeutic potential. beilstein-journals.org

Overview of Substituted Isoindolin-1-ones in Medicinal Chemistry

Substituted isoindolin-1-ones are a cornerstone of medicinal chemistry due to their broad spectrum of pharmacological activities. researchgate.net Modifications to the core structure, such as the introduction of various substituents, have led to the discovery of compounds with anticancer, antiviral, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net The versatility of the isoindolin-1-one scaffold allows for fine-tuning of its biological efficacy, target specificity, and pharmacokinetic properties through chemical modification. nih.gov This adaptability makes it a highly attractive framework for the development of new drug candidates targeting a wide range of diseases. researchgate.net

While specific research on 4-Bromo-6,7-dimethoxy-isoindolin-1-one is limited, its structure as a substituted isoindolin-1-one places it within this important class of compounds. The bromo and dimethoxy substituents provide functional handles for further chemical transformations, making it a potentially useful intermediate for the synthesis of more complex molecules. The general biological activities associated with the isoindolin-1-one scaffold suggest that this compound and its derivatives could be of interest for future investigation in medicinal chemistry.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-6,7-dimethoxy-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c1-14-7-3-6(11)5-4-12-10(13)8(5)9(7)15-2/h3H,4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQDJUMLZLHWBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2CNC(=O)C2=C1OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696096 | |

| Record name | 4-Bromo-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954239-46-4 | |

| Record name | 4-Bromo-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies of 4 Bromo 6,7 Dimethoxy Isoindolin 1 One

Synthetic Routes to the Isoindolin-1-one (B1195906) Core Structure

The construction of the fundamental isoindolin-1-one ring system can be achieved through both classical and modern synthetic strategies. These methods offer different advantages concerning substrate scope, efficiency, and reaction conditions.

Traditional methods for synthesizing the isoindolin-1-one core often rely on condensation and cyclization reactions from readily available starting materials. One common approach involves the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde with various amines. This reaction is typically facilitated by a catalyst, such as ultrathin platinum nanowires under a hydrogen atmosphere, to produce N-substituted isoindolinones in excellent yields. organic-chemistry.org

Another classical route begins with cyclic imides, such as phthalimides, which can be electrochemically reduced to form hydroxylactams and subsequently lactams. organic-chemistry.org This method offers a controllable transformation by adjusting the electric current and reaction time. organic-chemistry.org The treatment of isobenzofuran-1(3H)-ones with primary amines also serves as a straightforward method for the construction of the isoindolinone moiety. nih.gov

A versatile one-pot synthesis involves an Ugi four-component condensation of 2-furaldehydes, amines, 2-(phenylselanyl)acrylic acids, and isocyanides. This is followed by an intramolecular Diels-Alder cycloaddition and a deselenization-aromatization sequence to yield substituted isoindolinones. nih.gov

Contemporary synthetic chemistry has introduced more efficient and atom-economical methods for isoindolin-1-one synthesis, including the use of ultrasonic irradiation and metal-catalyzed cascade reactions.

Ultrasound-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and improving yields. The synthesis of 3-substituted-isoindolin-1-ones can be achieved through a one-pot reaction of 3-alkylidenephtalides and primary amines under ultrasonic irradiation. nih.govrsc.org This technique is noted for its high efficiency, broad functional group tolerance, and the ability to be performed on a multigram scale. rsc.orgresearchgate.net The reaction proceeds through the nucleophilic addition of the amine to the alkylidenephthalide, followed by an intramolecular amidation to furnish the isoindolin-1-one lactam. nih.gov The use of ultrasound significantly reduces reaction times compared to conventional heating methods. mdpi.com

Table 1: Examples of Ultrasonic-Assisted Synthesis of Isoindolin-1-one Derivatives

| Starting Materials | Product | Reaction Conditions | Yield | Reference |

| 3-Alkylidenephtalides and Primary Amines | 3-Substituted-isoindolin-1-ones | Ultrasonic irradiation (47 kHz, 35°C) in i-PrOH | High | nih.govresearchgate.net |

| 3-Alkylidenephtalides and Ammonium Acetate | 3-Hydroxyisoindolin-1-ones | Ultrasonic irradiation | High | rsc.orgresearchgate.net |

| 2-(4-isobutylphenyl)propanoic acid derivative and 2-bromoacetamides | 1,2,4-Triazole coupled acetamide derivatives | Ultrasonic irradiation (45–55°C) | 65-80% | mdpi.com |

Transition metal-catalyzed reactions provide efficient pathways to complex molecules like isoindolin-1-ones through cascade or domino processes. abo.fimdpi.com These strategies often involve C-H bond activation, cross-coupling, and carbonylation reactions, allowing for the construction of the lactam and aromatic rings in a single pot. abo.firesearchgate.net

Palladium catalysts are widely used for the C-H carbonylation of primary benzylamines, using carbon monoxide gas or a CO surrogate like benzene-1,3,5-triyl triformate (TFBen), to yield benzolactams. organic-chemistry.org Rhodium catalysts, such as [RhCp*Cl₂]₂, are effective in the synthesis of diverse isoindolinones via the oxidative C-H olefination of benzamides with alkenes. nih.gov Copper-catalyzed sp³ C-H functionalization of 2-alkyl-N-substituted benzamides also provides an efficient route to various functionalized isoindolinones. organic-chemistry.org Ruthenium catalysts have been employed in oxidative C-H coupling/cyclization cascades between N-alkyl/aryl benzamides and allylic alcohols. nih.gov These metal-catalyzed methods represent a significant advancement, offering access to a broad range of substituted isoindolin-1-ones under relatively mild conditions. abo.fi

Table 2: Overview of Metal-Catalyzed Syntheses of Isoindolin-1-ones

| Metal Catalyst | Reaction Type | Starting Materials | Key Features | Reference |

| Palladium (Pd) | C-H Carbonylation | Primary benzylamines | Uses CO gas or CO surrogate | organic-chemistry.org |

| Palladium (Pd) | Cascade Reaction | N/A | Synthesis of substituted isoindolines | nih.gov |

| Rhodium (Rh) | C-H Olefination | Benzamides and alkenes | Oxidative coupling | nih.gov |

| Copper (Cu) | sp³ C-H Functionalization | 2-Alkyl-N-substituted benzamides | Avoids pre-halogenated substrates | organic-chemistry.org |

| Ruthenium (Ru) | C-H Coupling/Cyclization | N-Alkyl/aryl benzamides and allylic alcohols | Oxidative cascade reaction | nih.gov |

Modern Synthetic Strategies for Isoindolin-1-ones

Specific Synthesis of Brominated Isoindolin-1-ones

The synthesis of brominated isoindolin-1-ones, such as the target compound, requires methods for introducing a bromine atom onto the aromatic ring of the isoindolin-1-one core. A general method for preparing 4-bromoisoindolin-1-one involves the reaction of 3-bromo-2-bromomethyl-benzoic acid methyl ester with aqueous ammonia in tetrahydrofuran. chemicalbook.com The resulting product is then purified by chromatography to yield the desired brominated isoindolin-1-one. chemicalbook.com Another approach describes a multi-step synthesis of 6-bromoisoindolin-1-one starting from o-methyl benzoic acid methyl ester. google.com

Achieving the specific 4-bromo substitution on a 6,7-dimethoxy-isoindolin-1-one core requires precise control of the bromination reaction. Electrophilic aromatic bromination is the most common method for preparing aryl bromides. nih.gov The regioselectivity is governed by the directing effects of the substituents already present on the aromatic ring.

In the case of 6,7-dimethoxy-isoindolin-1-one, the two methoxy groups are strongly activating, ortho-para directing groups. The positions ortho to these groups are C5 and C8 (part of the fused ring system), while the para positions are unavailable. The C4 position is ortho to the C-N bond of the lactam and meta to the 6-methoxy group. The directing influence of the electron-donating methoxy groups is expected to strongly favor substitution at the C5 and C4 positions.

Common brominating agents like N-bromosuccinimide (NBS) and molecular bromine (Br₂) are used for such transformations. nih.govmdpi.com The reaction conditions, including solvent, temperature, and catalyst, can be tuned to favor a specific regioisomer. For instance, the bromination of 5,6-dimethoxyindan-1-one, a structurally related compound, with Br₂ in the presence of a base like potassium hydroxide at 0°C, regioselectively yields the 4-bromo product. mdpi.com In contrast, reaction in acetic acid can lead to dibromination. mdpi.com Similarly, the use of NBS in acetonitrile has been shown to be highly para-selective with respect to the most activating substituent on an aromatic ring; if the para position is blocked, bromination occurs at the ortho position. nih.gov Photochemical bromination using NBS under UV irradiation is another method that can afford regioselectively mono-brominated products at ambient temperature without a catalyst. researchgate.net

Therefore, the regioselective synthesis of 4-Bromo-6,7-dimethoxy-isoindolin-1-one would likely involve the careful selection of a brominating agent and reaction conditions that favor electrophilic substitution at the C4 position, guided by the strong activating effects of the two methoxy groups.

Regioselective Bromination Techniques

Derivatization Strategies from this compound

The title compound is a versatile building block, offering multiple sites for chemical modification to generate a library of derivatives.

The nitrogen atom of the isoindolinone lactam can be readily functionalized. nih.gov Deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) generates a nucleophilic anion that can react with various electrophiles.

Examples of N-Derivatization Reactions

| Electrophile | Reagent/Conditions | Product Type |

| Alkyl Halides (e.g., Iodomethane, Benzyl Bromide) | NaH, DMF | N-Alkyl isoindolinones |

| Acyl Chlorides | Pyridine or Et3N | N-Acyl isoindolinones |

| Michael Acceptors | Base catalyst | N-functionalized via Michael addition |

This allows for the introduction of a wide array of substituents, including alkyl, benzyl, acyl, and other functional groups, which can modulate the molecule's steric and electronic properties. nih.govnih.gov

The bromine atom at the C-4 position is a key site for derivatization, primarily through palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org

Common Cross-Coupling Reactions at the C-4 Bromo Position

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki Coupling | Aryl or Vinyl Boronic Acids/Esters | Pd(PPh3)4, Base (e.g., Na2CO3) | C-C (Aryl-Aryl, Aryl-Vinyl) |

| Stille Coupling | Organostannanes | Pd(PPh3)4 | C-C |

| Heck Coupling | Alkenes | Pd(OAc)2, Ligand (e.g., PPh3) | C-C (Aryl-Vinyl) |

| Buchwald-Hartwig Amination | Amines | Pd Catalyst, Ligand (e.g., BINAP) | C-N |

These reactions enable the introduction of diverse aryl, heteroaryl, vinyl, and amino substituents, significantly expanding the chemical space accessible from this intermediate. mdpi.comodinity.com

The methoxy groups at C-6 and C-7 are generally stable. However, they can be cleaved under harsh acidic conditions (e.g., using HBr or BBr3) to yield the corresponding dihydroxy-isoindolin-1-one. These resulting phenol groups can then be further functionalized, for instance, by re-alkylation with different alkyl groups to form new ethers. qut.edu.au

Formation of Fused Heterocyclic Systems Containing the Isoindolinone Moiety

The bromo-functionalized isoindolinone core of this compound is a valuable building block for the synthesis of polycyclic systems where the isoindolinone moiety is fused to other heterocyclic rings. These reactions often leverage the reactivity of the aryl bromide through transition metal-catalyzed cross-coupling reactions, enabling the annulation of new rings.

Palladium-catalyzed reactions are particularly powerful tools for these transformations. Methodologies such as Suzuki-Miyaura, Heck, and Sonogashira couplings can be employed to introduce new substituents at the 4-position, which can then undergo subsequent intramolecular cyclization to form the fused ring system. The choice of reaction conditions, including the palladium catalyst, ligands, base, and solvent, is crucial for achieving high yields and selectivity.

For instance, the Suzuki-Miyaura coupling of this compound with a suitably functionalized boronic acid can introduce an aryl or vinyl group at the 4-position. This new substituent can be designed to contain a reactive functional group that, under appropriate conditions, can cyclize onto the isoindolinone nitrogen or the adjacent aromatic ring, leading to the formation of a new fused heterocycle.

Similarly, intramolecular Heck reactions can be envisioned. By first N-alkenylating the isoindolinone nitrogen, a subsequent palladium-catalyzed intramolecular cyclization between the N-alkenyl group and the bromo-substituted aromatic ring can lead to the formation of fused nitrogen-containing heterocyclic systems. The regioselectivity of the cyclization (e.g., exo vs. endo cyclization) is a key aspect that can be controlled by the reaction conditions and the nature of the tether connecting the reacting moieties.

The following table summarizes hypothetical reaction pathways for the formation of fused heterocyclic systems from this compound based on common palladium-catalyzed reactions.

| Reaction Type | Reactant 2 | Catalyst/Reagents | Fused Heterocyclic Product |

| Intramolecular Heck | N-alkenylation followed by cyclization | Pd(OAc)₂, PPh₃, Base | Fused polycyclic isoindolinone |

| Suzuki-Miyaura Coupling/Cyclization | Arylboronic acid with ortho-functional group | Pd(PPh₃)₄, Base | Fused aromatic isoindolinone |

| Sonogashira Coupling/Cyclization | Terminal alkyne with a nucleophilic group | PdCl₂(PPh₃)₂, CuI, Base | Fused furan or pyrrole-isoindolinone |

Detailed research into these and other synthetic strategies continues to expand the library of complex heterocyclic structures accessible from this compound, paving the way for the discovery of new therapeutic agents and functional materials.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectral Analysis: Chemical Shifts and Coupling Constants

A proton (¹H) NMR spectrum for 4-Bromo-6,7-dimethoxy-isoindolin-1-one would be expected to show distinct signals for the aromatic proton, the methylene (CH₂) protons, the amine (NH) proton, and the two methoxy (OCH₃) groups. The chemical shifts (δ), reported in parts per million (ppm), would indicate the electronic environment of each proton. For instance, the aromatic proton would likely appear in the downfield region (typically 6.5-8.0 ppm). The coupling constants (J), measured in Hertz (Hz), would reveal connectivity between adjacent protons. However, no experimental ¹H NMR data containing these specific values is currently available.

¹³C NMR Spectral Analysis: Carbon Environments and Substituent Effects

A ¹³C NMR spectrum would identify all ten unique carbon environments within the molecule. The chemical shifts would be influenced by the attached atoms and functional groups. For example, the carbonyl carbon (C=O) would have a characteristic downfield shift (typically 160-220 ppm), while the carbons of the methoxy groups would appear much further upfield. The signals for the aromatic carbons would be in the approximate range of 100-160 ppm, with their exact positions influenced by the bromine and dimethoxy substituents. Specific peak assignments and chemical shift data are not documented in the searched sources.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Confirmation

Two-dimensional (2D) NMR techniques are crucial for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming which protons are neighbors in the structure.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different parts of the molecule, such as linking the methoxy groups to the aromatic ring.

Without experimental 2D NMR spectra, these vital connectivity maps cannot be constructed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate measurement of the molecular mass of this compound. This allows for the determination of its elemental formula (C₁₀H₁₀BrNO₃) with high confidence, confirming the presence of one bromine atom due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br). While the theoretical mass can be calculated, experimental HRMS data to confirm this is not available.

Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS) for Metabolite Identification

LC-HRMS/MS is a powerful technique for identifying metabolites of a compound in biological systems. It involves separating the parent compound and its metabolites using liquid chromatography, followed by high-resolution mass analysis and fragmentation (MS/MS) to identify the structures of the metabolites. As no biological studies involving this compound were found, no data on its metabolic profile exists.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation corresponds to the vibrational transitions within the molecule, such as stretching and bending of bonds. Each functional group has a characteristic absorption frequency range, allowing for the identification of the molecular components of "this compound".

The IR spectrum of an aromatic compound is typically complex and can be used as a fingerprint for identification. vscht.cz Aromatic C-H stretching vibrations are characteristically observed in the region of 3100-3000 cm⁻¹. orgchemboulder.com Furthermore, the carbon-carbon stretching vibrations within the aromatic ring give rise to absorptions in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. orgchemboulder.com The pattern of C-H out-of-plane bending bands in the 900-675 cm⁻¹ range can also provide information about the substitution pattern on the aromatic ring. orgchemboulder.com

For isoindolinone derivatives, the carbonyl (C=O) stretching vibration of the lactam ring is a prominent feature in the IR spectrum, typically appearing in the range of 1700-1670 cm⁻¹. The exact position of this band can be influenced by the substituents on the aromatic ring and the presence of hydrogen bonding.

The expected characteristic IR absorption bands for "this compound" are summarized in the table below.

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| C=O (Lactam) | Stretching | ~1682 |

| Aromatic C=C | Stretching | 1600 - 1400 |

| C-N | Stretching | 1389 - 1157 |

| C-O (Methoxy) | Stretching | 1250 - 1000 |

| C-Br | Stretching | 700 - 500 |

This table presents expected values based on typical ranges for the indicated functional groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, thereby confirming the connectivity and stereochemistry of "this compound". The structure of various isoindolinone derivatives has been established using this technique. nih.gov

The process involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is recorded. Mathematical analysis of this diffraction pattern allows for the generation of a three-dimensional electron density map, from which the positions of the individual atoms can be determined.

| Crystallographic Parameter | Information Provided |

| Crystal System | The basic shape of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

This table outlines the types of data obtained from an X-ray crystallographic analysis.

Chromatographic Methods in Purity Assessment and Isolation

Chromatographic techniques are fundamental for the separation, identification, and purification of chemical compounds. The principle of chromatography relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.

Thin-layer chromatography (TLC) is a simple, rapid, and versatile analytical technique used for assessing the purity of a compound, monitoring the progress of a chemical reaction, and identifying compounds by comparing their retention factors (Rf) with those of known standards. wikipedia.org In TLC, a thin layer of an adsorbent material, such as silica gel, is coated onto a flat support, typically a glass or aluminum plate. du.ac.in

A small amount of the sample is spotted onto the plate, which is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). As the mobile phase ascends the plate by capillary action, the components of the sample move up the plate at different rates depending on their affinity for the stationary and mobile phases. wikipedia.org

For "this compound," TLC can be used to quickly check for the presence of starting materials or byproducts in a reaction mixture. The Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of conditions (stationary phase, mobile phase, and temperature).

| Parameter | Description |

| Stationary Phase | Typically silica gel 60 F254. |

| Mobile Phase | A mixture of organic solvents, e.g., ethyl acetate/hexanes. |

| Visualization | UV light (if the compound is UV active) or staining reagents. |

| Retention Factor (Rf) | Ratio of the distance traveled by the spot to the distance traveled by the solvent front. |

This table summarizes the key parameters in a TLC analysis.

Flash column chromatography is a preparative technique used for the rapid purification of multigram quantities of a compound from a mixture. orgsyn.org It is an air-pressure-driven hybrid of medium-pressure and short-column chromatography. rochester.edu The principle is similar to that of TLC, but it is performed on a larger scale using a glass column packed with a stationary phase, typically silica gel.

The crude sample is loaded onto the top of the column, and the mobile phase (eluent) is passed through the column under pressure. rochester.edu The components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the eluent. Fractions are collected as the eluent exits the column, and the composition of each fraction is typically analyzed by TLC to identify those containing the pure desired compound.

For the purification of "this compound," the choice of the eluent system is crucial and is often guided by preliminary TLC experiments. rochester.edu A solvent system that provides a good separation of the desired compound from impurities on a TLC plate is likely to be effective for flash column chromatography.

| Parameter | Description |

| Stationary Phase | Silica gel (230-400 mesh). |

| Mobile Phase (Eluent) | A solvent system optimized by TLC, often a gradient of increasing polarity. |

| Elution | Driven by positive air pressure. |

| Fraction Analysis | Typically by TLC to identify fractions containing the pure product. |

This table outlines the essential components of a flash column chromatography purification.

High-performance liquid chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. nih.gov When "this compound" is synthesized in a way that can lead to the formation of enantiomers (non-superimposable mirror images), chiral HPLC is the method of choice to determine the enantiomeric purity or to separate the enantiomers.

Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a chiral compound. csfarmacie.cz This differential interaction leads to different retention times for the enantiomers, allowing for their separation and quantification. The separation of enantiomers is crucial in pharmaceutical sciences, as different enantiomers of a drug can have different pharmacological activities. nih.gov

The development of a chiral HPLC method involves selecting an appropriate chiral column and optimizing the mobile phase composition to achieve baseline separation of the enantiomers.

| Parameter | Description |

| Stationary Phase | Chiral Stationary Phase (CSP) containing a chiral selector. |

| Mobile Phase | A mixture of solvents, often hexane and an alcohol like isopropanol or ethanol. |

| Detection | Typically UV detection at a wavelength where the compound absorbs. |

| Output | A chromatogram showing two separated peaks for the two enantiomers, allowing for the determination of the enantiomeric excess (ee). |

This table describes the key aspects of a chiral HPLC analysis.

Pharmacological and Biological Activity Profiling of Isoindolin 1 One Derivatives

Antiproliferative and Antitumor Activities

Isoindolin-1-one (B1195906) derivatives have emerged as a promising class of compounds in oncology research, demonstrating significant cytotoxic effects against various cancer cell lines. Their mechanisms of action are multifaceted, often involving the modulation of key pathways in cancer progression.

Activity against Cancer Cell Lines (e.g., HCT116, HepG2, K562, HT-29)

A substantial body of research has demonstrated the potent antiproliferative activity of isoindolin-1-one and its related isoindole derivatives against a panel of human cancer cell lines. Studies have shown that these compounds can inhibit the growth of colon, liver, and myeloid leukemia cancer cells.

For instance, tryptophanol-derived isoindolinones have been evaluated for their growth inhibitory effects on human colon adenocarcinoma HCT116 cells. nih.gov The activity of these compounds is often compared to standard chemotherapeutic agents to gauge their potential. Similarly, other studies have investigated the cytotoxicity of related isoindole derivatives against various cell lines, including the human colorectal carcinoma cell lines HCT-116 and HT-29, and the liver cancer cell line HepG2. researchgate.netnih.gov

One study on indole-aryl-amide derivatives, which share structural similarities, highlighted a compound that induced selective toxicity toward the HT29 colon cancer cell line while not affecting healthy human intestine cells. mdpi.com The antiproliferative activity of these derivatives often varies significantly based on the specific substitutions on the isoindolin-1-one core, indicating a strong structure-activity relationship.

Table 1: Antiproliferative Activity of Selected Isoindolin-1-one and Related Derivatives

| Compound Class | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| Tryptophanol-derived isoindolinones | HCT116 | Varies by derivative | nih.gov |

| Thiazolylhydrazonothiazole derivatives | HCT-116, HT-29, HepG2 | Varies by derivative | researchgate.net |

| Indole-aryl-amide derivative | HT29 | Selectively toxic | mdpi.com |

Mechanisms of Action in Cancer Therapy, including p53 Activation

A critical mechanism underlying the antitumor activity of certain isoindolin-1-one derivatives is the activation of the tumor suppressor protein p53. The p53 protein plays a crucial role in preventing cancer formation, and its pathway is often inactivated in human cancers. researchgate.net

Research has shown that specific enantiopure tryptophanol-derived isoindolinones can act as direct reactivators of wild-type p53. nih.gov These compounds have been evaluated in human colon adenocarcinoma HCT116 cell lines that either express wild-type p53 (p53+/+) or have p53 knocked out (p53-/-), demonstrating a p53-dependent mechanism of action. nih.govresearchgate.net

Furthermore, some isoquinolin-1-one derivatives, structurally related to isoindolin-1-ones, have been identified as inhibitors of the p53-MDM2 interaction. nih.gov The MDM2 protein is a negative regulator of p53; by inhibiting this interaction, these compounds can stabilize p53, leading to the upregulation of p53 target genes and subsequent induction of apoptosis and cell cycle arrest in cancer cells. researchgate.netnih.gov Studies using co-immunoprecipitation have confirmed the ability of certain oxazoloisoindolinones to block the p53-MDM2 interaction in HCT116 cells. researchgate.net This activation of the p53 pathway represents a valuable therapeutic strategy for cancers that retain wild-type p53. researchgate.net

Structure-Activity Relationship (SAR) Studies for Antiproliferative Agents

The antiproliferative potency of isoindolin-1-one derivatives is highly dependent on the nature and position of substituents on the core structure. Structure-activity relationship (SAR) studies have been crucial in identifying the key molecular features required for enhanced anticancer activity.

For the related isoindole-1,3(2H)-dione derivatives, the type of substituent significantly influences cytotoxicity. nih.gov For example, the presence of halogen atoms, such as bromine, can be important for activity. Studies have indicated that tetra-brominated derivatives of isoindole-1,3(2H)-dione are more effective than their tetra-chlorinated counterparts in terms of anticancer activity. researchgate.net Additionally, the incorporation of lipophilic groups, such as silyl ethers, can enhance the anticancer effects. nih.govresearchgate.net Specifically, compounds containing both a silyl ether (-OTBDMS) and a bromine group have been suggested as potential alternative chemotherapeutic drugs. researchgate.net

In the case of substituted isoquinolin-1-ones, another related scaffold, SAR studies revealed that a 3-biphenyl-N-methylisoquinolin-1-one derivative displayed the most potent anticancer activity against five different human cancer cell lines, highlighting the importance of the substituent at the 3-position. nih.gov These findings underscore that systematic modification of the isoindolin-1-one scaffold is a viable strategy for developing more potent and selective antiproliferative agents.

Antimicrobial and Antifungal Properties

Beyond their anticancer potential, isoindolin-1-one derivatives have also been investigated for their ability to combat microbial and fungal infections. These compounds have demonstrated a broad spectrum of activity against various pathogens.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Several studies have reported the synthesis and evaluation of isoindolin-1-one derivatives as novel antibacterial agents. nih.gov These compounds have shown inhibitory effects against both Gram-positive and Gram-negative bacteria.

For example, a series of N-substituted isoindolin-1-one-3-phosphonates were screened for their antimicrobial activity against Gram-positive strains such as Micrococcus luteus, Listeria monocytogenes, Staphylococcus aureus, and Bacillus cereus, as well as the Gram-negative strain Salmonella typhimurium. researchgate.net Certain derivatives exhibited significant inhibition zones against these bacteria. researchgate.net Other research has shown that isoindolinones can exhibit promising antibacterial activity against strains like B. subtilis, S. aureus, and E. coli. derpharmachemica.com

The antibacterial spectrum and potency are influenced by the specific chemical moieties attached to the isoindolin-1-one core. For instance, novel isoindoline-1-one derivatives containing a piperidine moiety have demonstrated good activity against phytopathogenic bacteria such as Pseudomonas syringae pv. actinidiae and Xanthomonas axonopodis pv. citri. nih.gov

Table 2: Antibacterial Activity of Selected Isoindolin-1-one Derivatives

| Bacterial Strain | Compound Class | Activity | Reference |

|---|---|---|---|

| Micrococcus luteus | N-substituted isoindolin-1-one-3-phosphonates | Active (Inhibition zone: 35 mm for best compound) | researchgate.net |

| Listeria monocytogenes | N-substituted isoindolin-1-one-3-phosphonates | Active (Inhibition zone: 22 mm for best compound) | researchgate.net |

| Staphylococcus aureus | Isoindolinones | Promising activity (MIC 0.328-3.6 mg/ml) | derpharmachemica.com |

| Escherichia coli | Isoindolinones | Promising activity (MIC 0.328-3.6 mg/ml) | derpharmachemica.com |

Antifungal Activity against Fungal Species

The antifungal potential of isoindolin-1-one derivatives has also been explored. Research indicates that these compounds can be effective against various fungal species, including those pathogenic to humans and plants.

For instance, certain isoindolin-1-one-3-phosphonates have been screened for activity against the fungus Candida albicans, a common cause of opportunistic infections in humans. researchgate.net One derivative, in particular, showed a significant inhibition zone of 38 mm against C. albicans. researchgate.net

In another study, phthalimido derivatives, which are structurally related to isoindolin-1-ones, were synthesized and evaluated for their antifungal properties. One specific derivative, (E)-2-{4-[3-(4-chlorophenyl)acryloyl]phenyl}isoindoline-1,3-dione, demonstrated promising antifungal activity. These findings suggest that the isoindolin-1-one scaffold is a valuable template for the development of new antifungal agents.

Table 3: Antifungal Activity of Selected Isoindolin-1-one and Related Derivatives

| Fungal Species | Compound Class | Activity | Reference |

|---|---|---|---|

| Candida albicans | N-substituted isoindolin-1-one-3-phosphonates | Active (Inhibition zone: 38 mm for best compound) | researchgate.net |

| Various fungal strains | Phthalimido derivatives | Promising activity |

Investigating Mechanism of Action (e.g., DNA gyrase, MurA, CYP51 inhibition)

Currently, there is a lack of publicly available scientific literature detailing the investigation of 4-Bromo-6,7-dimethoxy-isoindolin-1-one or other isoindolin-1-one derivatives as inhibitors of DNA gyrase, MurA, or CYP51. These enzymes are critical targets in the development of antibacterial and antifungal agents, and further research is required to determine if the isoindolin-1-one scaffold possesses any activity against them.

Neuropharmacological Activities

The isoindolin-1-one core structure has been identified as a promising scaffold for the development of novel agents targeting the central nervous system. Research has explored its potential in eliciting sedative-hypnotic, anxiolytic, anticonvulsant, and antidepressant effects.

Sedative-Hypnotic Effects

Several studies have focused on synthesizing and evaluating isoindolin-1-one derivatives for their sedative-hypnotic properties. A notable study involved the development of new intravenous sedative-hypnotic agents with the isoindolin-1-one skeleton, emphasizing water solubility and in vivo safety. In this research, approximately 170 derivatives were synthesized and their hypnotic effects were evaluated in mice. A series of 2-phenyl-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]isoindolin-1-one analogs demonstrated potent sedative-hypnotic activity coupled with good water solubility and a significant safety margin.

| Compound ID | Hypnotic Dose (HD50) (mg/kg) | Lethal Dose (LD50) (mg/kg) | Therapeutic Index (LD50/HD50) |

| Analog 3(-) | 2.35 | 88.67 | 37.73 |

| Analog 5(-) | 1.90 | 64.69 | 34.05 |

| Analog 27(-) | 2.17 | >120 | >55.30 |

| Analog 47(-) [JM-1232(-)] | 3.12 | >120 | >38.46 |

Anxiolytic and Anticonvulsant Properties

The anxiolytic and anticonvulsant potential of isoindolin-1-one derivatives has been linked to their interaction with GABA-A receptors, which are key targets for antiepileptic drugs. A series of novel 2,7-disubstituted isoindolin-1-one derivatives were designed and synthesized as positive allosteric modulators (PAMs) of GABA-A receptors. These compounds exhibited high potency, with EC50 values in the nanomolar range.

One particularly potent compound from this series, designated as Cpd48 , demonstrated strong potentiation of both synaptic and extra-synaptic GABA-A receptors. In vivo studies in mouse seizure models revealed its high efficacy:

sc-PTZ (subcutaneous pentylenetetrazol) model: ED50 = 8.20 mg/kg

MES (maximal electroshock seizure) model: ED50 = 2.68 mg/kg

Furthermore, Cpd48 showed high selectivity for GABA-A receptors over other central nervous system ion channels and possessed favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.

Modulation of Neurotransmitter Systems (e.g., 5-HT antagonistic/antidepressant activity)

Research into the antidepressant potential of isoindoline derivatives has suggested that their mechanism of action may involve the modulation of serotonin (5-HT) levels in the brain. A study focused on the design and synthesis of a series of isoindoline derivatives and evaluated their antidepressant activities using the forced swimming test (FST) and tail suspension test (TST). The results indicated that most of the synthesized derivatives exhibited significant antidepressant activity.

The most active compound in this series, compound 4j , was further investigated. Measurement of 5-HT levels in the brains of mice treated with this compound suggested that the antidepressant effect is mediated by an elevation of this neurotransmitter. Molecular docking studies further supported these findings, indicating a significant interaction between compound 4j and the 5-HT1A receptor.

Enzyme Inhibition Studies

PARP-1 Inhibition

The enzyme Poly(ADP-ribose) polymerase-1 (PARP-1) is a key player in DNA repair and has emerged as a significant target in cancer therapy. Recent research has identified the isoindolinone scaffold as a novel class of potent PARP-1 inhibitors.

A study utilizing DNA-encoded library (DEL) technology against a specifically designed PARP-1 catalytic domain construct led to the discovery of novel isoindolinone inhibitors with single-digit nanomolar potency. nih.gov An important finding from this research was that these inhibitors exhibited little to no PARP-1-DNA trapping, a property that could translate to an improved safety profile in a clinical setting. nih.gov

Furthermore, a patent has been filed for isoindolinone-containing PARP inhibitors, highlighting their potential in therapeutic applications. google.com Poly (ADP-ribose) polymerase 1 (PARP1) is involved in various cellular processes, including DNA repair and genomic stability. google.com While several PARP1 inhibitors are currently on the market, there is a need for new agents with improved properties, such as better central nervous system penetration. google.com The development of isoindolinone-based PARP-1 inhibitors represents a promising avenue for expanding the arsenal of anticancer agents.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are crucial enzymes in epigenetic regulation, and their inhibition has become a key strategy in cancer therapy. A series of novel derivatives incorporating the isoindolinone skeleton has been developed and evaluated for HDAC inhibitory activity. nih.gov Several of these compounds demonstrated potent, nanomolar-level inhibition against HDAC1. nih.gov Specifically, compounds designated as 5a, 5b, and 13a showed strong inhibitory effects. nih.gov Further investigation, including enzyme inhibition and western blot assays, established that compound 5b acts as a selective inhibitor against HDAC1, HDAC2, and HDAC3. nih.gov

In addition to their enzymatic inhibition, compounds 5a and 5b displayed potent antiproliferative activities against various cancer cell lines. nih.gov Notably, the activity of compound 5b was reported to be superior to that of chidamide, an approved HDAC inhibitor. nih.gov Other research has also focused on designing and synthesizing isoindolinone-based hydroxamic acid derivatives, which have shown potent HDAC inhibitory activity and significant growth-inhibitory effects against pancreatic cancer cells. nih.gov

Table 1: HDAC1 Inhibition by Selected Isoindolinone Derivatives

| Compound | HDAC1 IC₅₀ (nM) |

|---|---|

| 5a | 65.6 |

| 5b | 65.1 |

| 13a | 57.9 |

Data sourced from studies on novel isoindolinone derivatives. nih.gov

Aldosterone Synthase (CYP11B2) Inhibition and Selectivity

Aldosterone synthase (CYP11B2) is a key enzyme in the biosynthesis of aldosterone, a hormone implicated in cardiovascular diseases. Consequently, CYP11B2 inhibitors are being explored as potential therapeutics. Research has led to the development of a series of potent and selective 3-pyridyl isoindolin-1-one derivatives as CYP11B2 inhibitors. nih.gov

Through systematic structure-activity relationship (SAR) studies, unique structural features were identified that confer high selectivity for CYP11B2 over the closely related and structurally similar cortisol synthase (CYP11B1). nih.gov This selectivity is critical to avoid disrupting the cortisol pathway, which can lead to significant side effects. Advanced lead molecules from this series, such as a compound known as 52 , were evaluated in in vivo models and demonstrated a superior selectivity of 100-fold for CYP11B2 over CYP11B1. nih.gov

Table 2: Profile of 3-Pyridyl Isoindolin-1-one Derivatives as CYP11B2 Inhibitors

| Feature | Finding |

|---|---|

| Target | Aldosterone Synthase (CYP11B2) |

| Chemical Class | 3-Pyridyl isoindolin-1-one derivatives |

| Key Advantage | High selectivity against Cortisol Synthase (CYP11B1) |

| Example Lead Compound | Compound 52 |

| Demonstrated In Vivo Selectivity | 100-fold (CYP11B2 vs. CYP11B1) |

Based on research into potent and selective isoindolin-1-one derivatives. nih.gov

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines and are important targets in the treatment of depression and neurodegenerative diseases. nih.gov Despite the broad biological activities of the isoindolin-1-one scaffold, a specific and direct inhibitory role of its derivatives on MAO enzymes has not been extensively reported in the available scientific literature. Research on MAO inhibitors has historically focused on other chemical scaffolds. mdpi.commdpi.com

Dipeptidyl Peptidase (DPP8/9) Inhibition

Dipeptidyl peptidases 8 and 9 (DPP8 and DPP9) are serine proteases whose physiological functions are still being fully elucidated. Selective inhibitors are valuable tools for studying these enzymes. Isoindoline derivatives, the reduced form of isoindolin-1-ones, have been identified as potent and selective inhibitors of DPP8 and DPP9. nih.govfrontiersin.org

A series of substituted isoindolines were synthesized as analogs of the reference DPP8/9 inhibitor, allo-Ile-isoindoline, to explore their affinity and selectivity. nih.gov Within these series, specific compounds have been identified that are potent and selective for DPP8/9 with minimal activity towards other dipeptidyl peptidases like DPP II. nih.gov For example, the inhibitor 1G244 shows high selectivity for DPP8 and DPP9 over other related enzymes. researchgate.net

Table 3: DPP8/9 Inhibition by Isoindoline Derivatives

| Inhibitor | Target | IC₅₀ |

|---|---|---|

| 1G244 | DPP8 | 14 nM |

| 1G244 | DPP9 | 53 nM |

Data from studies on selective isoindoline-based inhibitors. researchgate.net

Perforin Inhibition

Perforin is a cytolytic protein deployed by cytotoxic T lymphocytes and natural killer (NK) cells to eliminate target cells. Inhibitors of perforin are being investigated as potential focused immunosuppressants. As part of a strategy to develop such inhibitors, the isoindolin-1-one scaffold was evaluated. The parent, unsubstituted isoindolin-1-one was found to have an IC₅₀ value of 2.55 μM against perforin. researchgate.net This was a reduction in activity compared to the isobenzofuranone core (IC₅₀ of 0.78 μM) from which it was derived as a potential improvement for hydrolytic stability. researchgate.net

Table 4: Perforin Inhibitory Activity

| Scaffold | IC₅₀ (μM) |

|---|---|

| Isobenzofuranone (parent) | 0.78 |

| Isoindolin-1-one (parent) | 2.55 |

Comparative data from a study on small molecule perforin inhibitors. researchgate.net

Other Reported Biological Activities

Antiviral Activity

The isoindolin-1-one framework is present in a number of compounds investigated for antiviral properties against a range of human and plant viruses. jmchemsci.comnih.govjmchemsci.com

A series of 2-aryl-isoindolin-1-one compounds were designed and synthesized, with several showing significant in vitro antiviral activity against multiple clinical isolates of Enterovirus 71 (EV-A71), the causative agent of hand, foot, and mouth disease. jmchemsci.com Two compounds in particular, 1a and 1b , exhibited potent and broad antiviral activity with EC₅₀ values in the low micromolar range. jmchemsci.com

Furthermore, several isoindolin-1-one analogs have been isolated from tobacco plants (Nicotiana tabacum) and tested for activity against the Tobacco Mosaic Virus (TMV). nih.gov Three new compounds, nicindole A (1) , nicindole C (3) , and nicindole D (4) , demonstrated high anti-TMV activity, with inhibition rates surpassing that of the positive control Ningnanmycin. nih.gov Compound 4 also showed anti-rotavirus activity. nih.gov

Table 5: Antiviral Activity of Selected Isoindolin-1-one Derivatives

| Compound | Virus Target | Measurement | Result |

|---|---|---|---|

| 1a | EV-A71 | EC₅₀ | 1.23 - 1.76 µM |

| 1b | EV-A71 | EC₅₀ | 1.23 - 1.76 µM |

| Nicindole A (1) | TMV | Inhibition Rate | 48.6% at 20 µM |

| Nicindole C (3) | TMV | Inhibition Rate | 42.8% at 20 µM |

| Nicindole D (4) | TMV | Inhibition Rate | 71.5% at 20 µM |

Data compiled from studies on the antiviral properties of isoindolin-1-one derivatives. jmchemsci.comnih.gov

Anti-inflammatory Properties

While direct studies on the anti-inflammatory properties of this compound are not extensively documented in publicly available research, the broader class of isoindoline-1,3-dione derivatives has been investigated for such activities. For instance, a study on newly synthesized N-substituted isoindoline-1,3-dione derivatives demonstrated pronounced analgesic and anti-inflammatory effects in vivo. edgccjournal.org One particular compound from this series, 2-({4-nitrophenyl}iminomethyl)isoindoline-1,3-dione, was identified as having low toxicity and significant anti-inflammatory activity. edgccjournal.org

Furthermore, research into structurally related brominated indoles has provided insights into their anti-inflammatory potential. Certain brominated isatins, which share an indole core, have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNFα). mdpi.com This inhibition is believed to be mediated through the inhibition of NFκB translocation, a key pathway in the inflammatory response. mdpi.com For example, 6-bromoindole and 6-bromoistain demonstrated a significant reduction in NFκB translocation in LPS-stimulated mouse macrophages. mdpi.com

Table 1: Anti-inflammatory Activity of Selected Brominated Indole Derivatives

| Compound | Concentration | Inhibition of NFκB Translocation (%) |

| 6-bromoindole | 40 µg/mL | 60.7 |

| 6-bromoistain | 40 µg/mL | 63.7 |

Data sourced from studies on structurally related brominated indoles. mdpi.com

Antiangiogenic Activity

The antiangiogenic potential of isoindolin-1-one derivatives has been a subject of interest in the development of novel anticancer therapies. While specific data for this compound is limited, studies on related heterocyclic compounds provide valuable insights. For example, pyrone- and pyridone-embedded analogs of Cortistatin A, a natural product with a complex heterocyclic core, have been synthesized and evaluated for their antiproliferative activities against Human Umbilical Vein Endothelial Cells (HUVECs), a key model for angiogenesis research. mdpi.com

In one study, pyrone-embedded analogs exhibited significant antiproliferative activity against HUVECs, with IC50 values in the nanomolar range. mdpi.com The introduction of polar substituents was found to positively influence this activity. mdpi.com

Table 2: Antiproliferative Activity of Pyrone-Embedded Cortistatin A Analogs against HUVECs

| Compound | IC50 (µM) |

| Analog 7 | 0.09 |

| Analog 11 | 0.02 |

Data from a study on structurally distinct heterocyclic compounds with antiangiogenic properties. mdpi.com

Antidiabetic Activity

The isoindolin-1-one moiety has been identified as a promising scaffold for the development of antidiabetic agents. researchgate.net Research has explored the potential of isoindoline-integrated polycyclic compounds in targeting key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase. nih.govnih.gov Inhibition of these enzymes can help to control postprandial hyperglycemia, a hallmark of type 2 diabetes.

A study on novel quinoline- and isoindoline-containing heterocyclic compounds demonstrated significant inhibitory activity against both α-glucosidase and α-amylase. nih.govnih.gov One particular pyridine derivative integrated with an isoindoline moiety, compound 7d in the study, showed noteworthy dual inhibitory activity, with IC50 values lower than the standard drug acarbose. nih.govnih.gov

Table 3: In Vitro Antidiabetic Activity of a Selected Isoindoline-Integrated Compound

| Compound | α-Glucosidase IC50 (mM) | α-Amylase IC50 (mM) |

| Compound 7d | 0.07 | 0.21 |

| Acarbose (Standard) | 0.09 | 0.25 |

Data sourced from research on isoindoline-integrated polycyclic compounds. nih.govnih.gov

HIV-1 Inhibitory Activity

Compounds containing the isoindolin-1-one moiety have been investigated for their potential as HIV-1 inhibitors. researchgate.net The indole nucleus, a related heterocyclic structure, has been a key component in the development of several anti-HIV-1 agents, including the FDA-approved drug delavirdine. nih.gov Research in this area has focused on developing small molecule fusion inhibitors that target the HIV-1 envelope glycoprotein gp41, which is crucial for the virus's entry into host cells. nih.gov

Structure-activity relationship (SAR) studies on 1H-indole-2-carboxamides have shown that substitutions on the indole ring can significantly impact their potency as CB1 receptor allosteric modulators, a target that has been explored in the context of HIV-1. nih.gov While not directly targeting viral enzymes, modulating host cell receptors can influence viral entry and replication. The development of indole-based compounds as fusion inhibitors has yielded molecules with sub-micromolar activity in inhibiting cell-cell fusion and viral replication. nih.gov

Pharmacokinetic (PK) and Metabolic Stability Investigations

The pharmacokinetic profile and metabolic stability of a drug candidate are critical determinants of its clinical success. For isoindolin-1-one derivatives, understanding how structural modifications impact these properties is a key area of research.

Metabolite Identification and Structural Elucidation

Investigating the metabolic pathways of isoindolin-1-one derivatives is essential for identifying potential metabolic liabilities and understanding their in vivo behavior. A study on tryptophanol-derived isoindolinones, which are being explored as p53 activators, utilized liquid chromatography coupled to high-resolution tandem mass spectrometry (LC-HRMS/MS) for metabolite identification. nih.gov This study revealed that the indole C2 and C3 positions were the primary sites of cytochrome P450 (CYP)-mediated oxidative metabolism. nih.gov

In a related context, the phase I metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a compound that shares the bromo and dimethoxy substitutions with the subject of this article, was studied in hepatocytes from various species. nih.gov The main metabolic pathways identified were oxidative deamination, leading to alcohol and acid metabolites, and demethylation. nih.gov

Table 4: Major Phase I Metabolites of 4-bromo-2,5-dimethoxyphenethylamine (2C-B)

| Metabolite | Metabolic Pathway |

| 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) | Oxidative Deamination |

| 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) | Oxidative Deamination |

| 4-bromo-2,5-dimethoxybenzoic acid (BDMBA) | Oxidative Deamination |

| Demethylated products | Demethylation |

Data from a study on a structurally related compound, 4-bromo-2,5-dimethoxyphenethylamine. nih.gov

Impact of Substitutions on Metabolic Stability

The nature and position of substituents on the isoindolin-1-one scaffold can significantly influence its metabolic stability. For heterocyclic compounds in general, replacing electron-rich aromatic systems with more electron-deficient ones can enhance stability towards CYP-mediated oxidation. nih.gov

In the case of tryptophanol-derived isoindolinones, the introduction of a bromine atom to the indole ring was found to affect the biological activity, leading to a loss of activity and selectivity for the p53 pathway in some derivatives. nih.gov While this study did not directly report on metabolic stability changes due to bromination, it is a common strategy to block potential sites of metabolism. acs.org For instance, replacing a metabolically labile carbon atom with a nitrogen atom or a halogen can alter the electronic properties of the ring system and improve its metabolic profile. nih.gov The metabolic stability of nitro and chloro indolinone derivatives has been analyzed using computational tools, which can predict pharmacokinetic parameters and potential metabolic liabilities. nih.gov

Computational and Theoretical Studies in Drug Discovery and Design

Molecular Docking and Dynamics Simulations for Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mode of 4-Bromo-6,7-dimethoxy-isoindolin-1-one within the active site of a biological target. For instance, in studies of other isoindolinone derivatives, molecular docking has been successfully used to elucidate their mechanism of action as inhibitors of enzymes like urease and carbonic anhydrase. nih.govnih.gov

In a typical molecular docking study involving this compound, the 3D structure of the target protein would be obtained from a repository like the Protein Data Bank. The isoindolinone derivative would then be docked into the active site of the protein to predict its binding conformation and affinity. The results of such a study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the stability of the protein-ligand complex. For example, the bromine atom at the 4-position of the isoindolinone ring could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. The dimethoxy groups at the 6- and 7-positions can also form hydrogen bonds with amino acid residues in the active site.

Following molecular docking, molecular dynamics (MD) simulations can be performed to provide a more dynamic and realistic representation of the protein-ligand complex. MD simulations track the movements of atoms and molecules over time, allowing for the assessment of the stability of the docked pose and the calculation of binding free energies. These simulations can provide valuable insights into the conformational changes that may occur upon ligand binding and can help to refine the understanding of the binding mechanism.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Ferrocene-substituted isoindolinone | Bcl-B | -6.7 | F169, H168, W94, Q160, W156 researchgate.net |

| Isoindolin-1-one (B1195906) fused to barbiturate | Jack bean urease | Not specified | Not specified nih.gov |

| Isoindoline-1,3-dione derivative | Caspase-3 | Not specified | Not specified asianpubs.org |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are developed by analyzing a dataset of compounds with known activities and identifying the physicochemical properties or structural features that are correlated with activity. QSAR models can then be used to predict the activity of new, untested compounds.

For this compound and its analogs, a QSAR study would involve synthesizing a series of derivatives with variations at different positions of the isoindolinone scaffold. The biological activity of these compounds would be determined experimentally, and then a QSAR model would be developed to correlate the structural variations with the observed activities. The model could incorporate various molecular descriptors, such as electronic, steric, and hydrophobic parameters.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend the traditional QSAR approach by considering the three-dimensional properties of the molecules. mdpi.com These methods generate 3D contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity. For instance, a CoMFA study on a series of pyrimido-isoquinolin-quinone derivatives revealed that bulky substituents in certain positions were favorable for antibacterial activity. mdpi.com A similar approach could be applied to isoindolinone derivatives to guide the design of more potent compounds.

Density Functional Theory (DFT) Studies for Reactivity and Stability

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and solids. DFT calculations can provide valuable insights into the reactivity, stability, and spectroscopic properties of a molecule. For this compound, DFT studies can be employed to calculate various molecular properties, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The calculated electronic properties can help to understand the chemical reactivity of the molecule. For example, the regions of high electron density are likely to be susceptible to electrophilic attack, while regions of low electron density are prone to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the chemical stability of the molecule, with a larger gap suggesting higher stability. DFT calculations have been used to study the physical descriptors, MEP, HOMO-LUMO band energy gap, and charge distribution of 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives. tandfonline.com

Furthermore, DFT can be used to model the vibrational spectra (infrared and Raman) of the molecule, which can aid in its experimental characterization. Theoretical calculations can also be compared with experimental data to validate the computational model.

| Derivative | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

|---|---|---|

| 4a | 2.20 | Not specified tandfonline.com |

| 4b | 3.73 | Not specified tandfonline.com |

| 4c | 2.02 | Not specified tandfonline.com |

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract description of the essential molecular features that are necessary for a molecule to bind to a specific biological target. Pharmacophore modeling involves identifying these key features, such as hydrogen bond donors and acceptors, hydrophobic groups, and aromatic rings, and their spatial arrangement. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active.

For this compound, a pharmacophore model could be developed based on its structure and its known interactions with a target protein. Alternatively, if a set of active isoindolinone derivatives is available, a ligand-based pharmacophore model can be generated. This model would represent the common structural features of the active compounds.

The developed pharmacophore model can then be used for virtual screening of compound libraries to identify new potential hits. This approach is significantly faster and more cost-effective than traditional high-throughput screening. The identified hits can then be subjected to further computational analysis, such as molecular docking, and experimental testing. For example, pharmacophore models have been successfully used to identify novel inhibitors of microsomal prostaglandin E2 synthase-1. nih.gov

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The pharmacokinetic properties of a drug, which include its absorption, distribution, metabolism, and excretion (ADME), are crucial for its therapeutic efficacy. In silico methods can be used to predict the ADME properties of a compound early in the drug discovery process, which helps to identify and eliminate candidates with unfavorable pharmacokinetic profiles.

For this compound, various computational models can be used to predict its ADME properties. For example, its oral absorption can be predicted based on its physicochemical properties, such as its lipophilicity (logP) and polar surface area (PSA). Its ability to cross the blood-brain barrier can also be estimated. In silico models can also predict its susceptibility to metabolism by cytochrome P450 enzymes and its potential for drug-drug interactions. Several studies have reported the in-silico ADME evaluation of isoindolin-1-one derivatives. nih.gov

| Compound Class | Property | Predicted Value/Outcome |

|---|---|---|

| Indole derivatives | Lipinski's Rule Violations | Zero violations nih.gov |

| α-alkylidene-β-ethoxycarbonyl cyclopentanones | % Absorption | Excellent, highest at 94.04% eijppr.com |

| α-alkylidene-β-ethoxycarbonyl cyclopentanones | Blood-Brain Barrier Penetration | Most tested molecules passed eijppr.com |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Bromo-6,7-dimethoxy-isoindolin-1-one to improve yield and purity?

- Methodological Answer : Utilize factorial design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, stoichiometry, solvent polarity). For example, orthogonal arrays can minimize the number of trials while identifying critical factors . Couple this with HPLC or NMR to quantify purity and validate intermediates. Statistical regression models can then refine optimal conditions .

Q. What analytical techniques are most suitable for characterizing this compound and its intermediates?

- Methodological Answer : Employ a combination of:

- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm structural integrity and substitution patterns.

- Mass spectrometry (HRMS) for molecular weight validation and fragmentation analysis.

- X-ray crystallography for absolute configuration determination if single crystals are obtainable.

Cross-validate results with computational methods (e.g., DFT calculations) to resolve ambiguities .

Q. How do researchers address solubility challenges during in vitro testing of this compound?

- Methodological Answer : Screen co-solvents (DMSO, PEGs, cyclodextrins) using phase-diagram studies. Apply UV-Vis spectroscopy to monitor solubility thresholds. For biological assays, ensure solvent concentrations remain below cytotoxicity limits (<1% v/v) .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the reactivity of the bromine substituent in this compound under cross-coupling conditions?

- Methodological Answer : Perform kinetic studies using Suzuki-Miyaura or Buchwald-Hartwig reactions. Monitor intermediates via in-situ IR or Raman spectroscopy. Compare activation energies (ΔG‡) computationally (e.g., using Gaussian or COMSOL Multiphysics) to identify rate-limiting steps . Correlate electronic effects (Hammett σ values) with substituent positioning to predict regioselectivity .

Q. How can contradictions in catalytic activity data for this compound be resolved across different studies?

- Methodological Answer : Conduct meta-analysis by standardizing reaction conditions (solvent, temperature, catalyst loading). Use multivariate ANOVA to isolate confounding variables. Reproduce conflicting experiments with controlled impurity profiles (e.g., trace metal analysis via ICP-MS) to identify external influences .

Q. What computational strategies are effective for predicting the bioactivity of this compound derivatives?

- Methodological Answer : Combine:

- Molecular docking (AutoDock, Schrödinger) to screen against target proteins (e.g., kinases).

- QSAR models trained on experimental IC₅₀ data to prioritize synthetic targets.

- MD simulations (GROMACS) to assess binding stability over time. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can researchers design experiments to study the compound’s stability under oxidative or photolytic stress?

- Methodological Answer : Use accelerated stability testing (ICH Q1A guidelines):

- Oxidative stress : Expose to H₂O₂ or radical initiators (AIBN) at varying pH. Monitor degradation via LC-MS.

- Photolysis : Use a solar simulator (AM1.5G spectrum) and track UV-Vis absorbance changes. Apply Arrhenius modeling to extrapolate shelf-life .

Key Research Gaps and Recommendations

- Gap 1 : Limited data on the compound’s behavior in heterogeneous catalysis (e.g., MOF-supported reactions).

- Recommendation : Explore immobilization techniques (e.g., covalent grafting) and study recyclability .

- Gap 2 : Insufficient understanding of metabolic pathways in vivo.

- Recommendation : Use LC-MS/MS with isotopically labeled analogs to track metabolites in microsomal assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。